tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate
Description
Structure and Synthesis
tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate is a carbamate-protected pyrrolidine derivative featuring a 2-fluorobenzenesulfonyl substituent. The compound’s structure includes a pyrrolidine ring (5-membered amine heterocycle) with a tert-butoxycarbonyl (Boc) group at the 2-position and a sulfonamide linkage at the 1-position. The fluorine atom on the benzene ring enhances electronegativity, influencing solubility and reactivity .
Synthesis typically involves:
Carbamate protection: Reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc anhydride) in a solvent like 1,4-dioxane/water with triethylamine (TEA) as a base .
Sulfonylation: Introducing the 2-fluorobenzenesulfonyl group via reaction with 2-fluorobenzenesulfonyl chloride under basic conditions.
Properties
Molecular Formula |
C15H21FN2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-13-9-6-10-18(13)23(20,21)12-8-5-4-7-11(12)16/h4-5,7-8,13H,6,9-10H2,1-3H3,(H,17,19) |
InChI Key |
GFJYDFXZQZUJII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN1S(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
General Overview of the Synthesis Strategy
The synthesis of this complex carbamate derivative generally proceeds via three key stages:
- Formation of the pyrrolidine core with appropriate functionalization.
- Introduction of the 2-fluorobenzenesulfonyl group.
- Attachment of the tert-butyl carbamate protecting group.
Each stage involves specific reagents, reaction conditions, and purification steps optimized for high yield and purity.
Synthesis of the Pyrrolidine Core
The pyrrolidine ring is typically synthesized through cyclization reactions involving amino acids or amino alcohol derivatives. A common approach involves:
- Starting Material: An amino acid derivative or a suitable precursor such as N-protected amino acids.
- Cyclization: Intramolecular cyclization facilitated by dehydrating agents or acid catalysis, forming the pyrrolidine ring.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | N-protected amino acid derivative, dehydrating agent (e.g., phosphorus oxychloride) | Cyclization to form the pyrrolidine ring |
| 2 | Purification via crystallization or chromatography | Isolation of the pyrrolidine intermediate |
- Cyclization yields typically range from 70-85%, depending on the substrate and conditions.
- Purity assessments via NMR confirm the formation of the pyrrolidine core with minimal by-products.
Introduction of the 2-Fluorobenzenesulfonyl Group
The sulfonylation step involves reacting the pyrrolidine derivative with 2-fluorobenzenesulfonyl chloride:
- Reagents: 2-fluorobenzenesulfonyl chloride, base (e.g., triethylamine or pyridine).
- Conditions: Typically performed at 0°C to room temperature to control reactivity and minimize side reactions.
Pyrrolidine derivative + 2-fluorobenzenesulfonyl chloride → N-(2-fluorobenzenesulfonyl)pyrrolidine
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 25°C | Controls reaction rate and selectivity |
| Base equivalents | 1.1–1.5 equivalents | Neutralizes HCl formed during sulfonylation |
| Reaction time | 1–4 hours | Monitored via TLC |
- Yields often exceed 80% under optimized conditions.
- Purity verified via HPLC and NMR spectroscopy.
Attachment of the Carbamate Group with Tert-Butyl Protection
The final step involves carbamoylation of the sulfonylated pyrrolidine with tert-butyl chloroformate:
- Reagents: Tert-butyl chloroformate, base (e.g., triethylamine).
- Conditions: Conducted at low temperatures (0°C to 10°C) to prevent overreaction.
N-(2-fluorobenzenesulfonyl)pyrrolidine + tert-butyl chloroformate → tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 10°C | Maintains selectivity |
| Base equivalents | 1.2–1.5 equivalents | Ensures complete reaction |
| Reaction time | 2–6 hours | Monitored via TLC |
- High yields (~75–85%) are achievable.
- Purification via flash chromatography yields analytically pure products.
Alternative Synthetic Routes and Optimization Strategies
Recent advances include:
- Use of Neutral Reagents: As per patent WO2019158550A1, employing neutral forms of reagents (e.g., free acids instead of salts) simplifies control over reaction conditions and improves yields.
- Solvent Selection: Use of acetonitrile or dichloromethane optimizes solubility and reaction rates.
- Reaction Monitoring: In-line IR or NMR spectroscopy for real-time reaction progress.
| Approach | Advantages | Drawbacks |
|---|---|---|
| Traditional salt-based reagents | Well-established protocols | Viscosity issues, lower yields |
| Neutral reagents (as per recent patents) | Higher yields, cleaner reactions | May require additional purification steps |
Data Summary and Comparative Analysis
| Synthesis Method | Reagents | Yield (%) | Purity | Notes |
|---|---|---|---|---|
| Conventional sulfonylation + carbamoylation | 2-fluorobenzenesulfonyl chloride, tert-butyl chloroformate | 70–85 | >98% | Widely used, reliable |
| Patent WO2019158550A1 method | Neutral reagents, optimized conditions | 85–93 | >99% | Industrially advantageous |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate is a synthetic organic compound featuring a tert-butyl group, a pyrrolidine moiety, and a sulfonyl group attached to a fluorobenzene ring. It has a molecular weight of approximately 344.40 g/mol and the chemical formula C15H21FN2O4S . This compound, identified by CAS number 1423033-29-7, is investigated for its potential medicinal chemistry applications, especially in developing therapeutic agents targeting specific biological pathways.
Potential Applications
This compound has potential applications in medicinal chemistry, agrochemistry, and materials science.
Medicinal Chemistry:
- Drug Development: It is used as an intermediate in synthesizing bioactive molecules. Its unique structure allows modification to enhance biological activity or synthesize analogs for research. Initial investigations suggest it may possess significant pharmacological properties, with similar compounds showing diverse activities.
- Target Identification: Interaction studies could focus on identifying specific protein targets and understanding the compound's binding affinity and selectivity. These studies are crucial for optimizing its use in therapeutic settings.
Agrochemistry:
- While specific applications are not detailed, the compound may be explored for synthesizing novel pesticides or herbicides, leveraging the fluorobenzene ring's influence on biological activity.
Materials Science:
- The compound's sulfonamide moiety could be used in developing new polymers or materials with specific properties.
Structural Comparison
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl N-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate | Similar pyrrolidine and sulfonamide structure | Potentially targets different kinases | Different fluorinated aromatic ring |
| Tert-butyl ((1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl)methyl)carbamate | Pyrimidine instead of phenol | May have different selectivity profiles | Incorporates a pyrimidine moiety |
| Tert-butyl N-[1-(phenethyl)carbamate] | Lacks sulfonamide functionality | General pharmacological activity | Absence of fluorinated groups |
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties
- Molecular formula : Estimated as C₁₅H₂₀FN₂O₄S (based on structural analogs in ).
- Molecular weight : ~340–350 g/mol (approximated from similar sulfonamide-carbamates ).
- Role : Likely serves as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents, given the prevalence of sulfonamide and Boc-protected amines in drug discovery .
Structural and Functional Analogues
The compound belongs to a class of N-protected sulfonamide heterocycles. Key comparisons include:
Physicochemical and Reactivity Differences
Solubility: The 2-fluorobenzenesulfonyl group in the target compound increases hydrophobicity compared to the aminocarbonyl analog , but the fluorine atom may improve solubility in polar aprotic solvents vs. bromine in . Piperidine-based analogs (e.g., ) exhibit lower solubility due to larger aromatic substituents.
Synthetic Utility :
- The Boc group in all compounds enables amine protection during multi-step syntheses. However, the sulfonamide in the target compound offers a handle for further functionalization (e.g., nucleophilic substitution at sulfur) .
- Bromopyridine in allows cross-coupling reactions (e.g., Suzuki), unlike the fluorine in the target compound.
Biological Relevance :
- Sulfonamide-pyrrolidine derivatives are common in protease inhibitors (e.g., HCV NS3/4A inhibitors) .
- Pyrimidine-containing analogs (e.g., ) are often explored in kinase inhibition due to their ability to mimic ATP’s purine ring.
Thermal and Crystallographic Data
- Limited melting point (MP) data exists for the target compound. However: The fluorosulfonyl analog has a higher predicted MP (>150°C) due to stronger dipole interactions. Phenoxypyrimidine derivatives (e.g., ) show MPs >160°C, attributed to π-π stacking .
Biological Activity
Tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate (CAS Number: 1423033-29-7) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, which features a tert-butyl group, a pyrrolidine moiety, and a sulfonyl group attached to a fluorobenzene ring, suggests various pharmacological applications, particularly in medicinal chemistry.
- Molecular Formula : C15H18FNO3S
- Molecular Weight : 344.40 g/mol
- Structural Characteristics : The compound's design allows for interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
Initial studies indicate that this compound may exhibit significant pharmacological properties. Compounds with similar structural features have been associated with various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of metalloproteases, which are implicated in numerous disease states such as hypertension and ischemic conditions .
- Targeting Specific Pathways : The sulfonamide and pyrrolidine components may interact with specific biological pathways, providing therapeutic benefits in conditions like cardiac insufficiency and renal disorders.
While detailed mechanisms remain to be fully elucidated, the compound is believed to interact with key enzymes involved in vasoconstriction and inflammation. The presence of the fluorobenzene ring may enhance binding affinity and selectivity towards certain targets compared to non-fluorinated analogs.
Comparative Analysis of Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl N-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate | Similar pyrrolidine and sulfonamide structure | Potentially targets different kinases | Different fluorinated aromatic ring |
| Tert-butyl ((1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl)methyl)carbamate | Pyrimidine instead of phenol | May have different selectivity profiles | Incorporates a pyrimidine moiety |
| Tert-butyl N-[1-(phenethyl)carbamate] | Lacks sulfonamide functionality | General pharmacological activity | Absence of fluorinated groups |
This table illustrates how structural modifications can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Research on similar compounds has highlighted their efficacy in treating various conditions:
- Endothelin-Converting Enzyme Inhibition : Pyrrolidine derivatives have been shown to inhibit endothelin-converting enzymes, which are crucial in managing cardiovascular diseases .
- Cytostatic Effects : Some compounds within this class have demonstrated cytostatic properties, suggesting potential applications in cancer therapy .
- Neuroprotective Properties : Certain derivatives have been investigated for their cerebroprotective effects, indicating possible uses in neurological disorders .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate?
Methodological Answer: The synthesis typically involves two key steps:
Sulfonylation of Pyrrolidine : Reacting pyrrolidine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in a polar aprotic solvent (e.g., dichloromethane or THF). This step introduces the sulfonyl group.
Carbamate Protection : Treating the resulting sulfonylated pyrrolidine with tert-butyl chloroformate (Boc anhydride) in the presence of a base (e.g., NaH or Et₃N) to install the tert-butyl carbamate group.
Example Conditions:
- Solvent : Dichloromethane (DCM) for carbamate formation .
- Base : Triethylamine (Et₃N) to neutralize HCl byproduct .
- Yield Optimization : Controlled reaction temperatures (0–25°C) prevent side reactions .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirms proton environments (e.g., pyrrolidine ring protons, tert-butyl group).
- ¹³C NMR : Identifies carbonyl (C=O) and quaternary carbons.
- ¹⁹F NMR : Verifies fluorine substitution on the benzene ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Q. What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of dust/aerosols.
- Emergency Measures : Immediate rinsing with water for skin contact; consult SDS for hazard statements (e.g., H303+H313+H333 for similar carbamates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., temperature, solvent polarity, base stoichiometry). For example, a central composite design can optimize sulfonylation yield .
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilicity of pyrrolidine.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation in Boc protection steps .
- In-line Monitoring : Employ HPLC or FTIR to track reaction progress and minimize side products .
Q. How does the electronic nature of the 2-fluorobenzenesulfonyl group influence the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The fluorine atom increases the electrophilicity of the sulfonyl group, enhancing reactivity in nucleophilic substitutions.
- Steric and Electronic Modulation : Fluorine’s ortho/para-directing effects influence regioselectivity in further derivatization (e.g., cross-coupling reactions) .
- Comparative Data : Fluorinated analogs show 15–20% higher reactivity in SNAr reactions compared to non-fluorinated derivatives .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Resolve ambiguous proton-carbon correlations (e.g., distinguishing pyrrolidine ring carbons from aromatic signals).
- NOESY : Confirms spatial proximity of substituents (e.g., tert-butyl group orientation) .
- Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts, aligning experimental and theoretical data .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
